2,3-dimethylpent-3-en-1-ol

Catalog No.
S6530930
CAS No.
3778-92-5
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dimethylpent-3-en-1-ol

CAS Number

3778-92-5

Product Name

2,3-dimethylpent-3-en-1-ol

IUPAC Name

(E)-2,3-dimethylpent-3-en-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3/b6-4+

InChI Key

LLZSFWXLMHONIT-GQCTYLIASA-N

Canonical SMILES

CC=C(C)C(C)CO

Isomeric SMILES

C/C=C(\C)/C(C)CO

Chemical Properties

2,3-Dimethylpent-3-en-1-ol is an organic molecule with the formula C7H14O. It is a colorless liquid with a characteristic odor. Some of its basic properties are described on PubChem .

Potential Research Areas

Due to its functional groups, 2,3-dimethylpent-3-en-1-ol possesses characteristics that could be of interest in various scientific research fields. Here are some potential areas:

  • Organic Chemistry: As an unsaturated alcohol, 2,3-dimethylpent-3-en-1-ol could be a substrate for reactions studying reactivity of alcohols and alkenes . Its reactions could also shed light on the influence of neighboring methyl groups.
  • Material Science: Alcohols with unsaturated carbon chains can be building blocks for polymers. Research could explore the use of 2,3-dimethylpent-3-en-1-ol in the synthesis of novel materials with specific properties .

2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14OC_7H_{14}O and a molecular weight of 114.19 g/mol. It features a double bond at the third carbon position and a hydroxyl group (-OH) at the first carbon. This compound is classified as an allylic alcohol due to the presence of both a double bond and a hydroxyl group, which significantly influences its reactivity and chemical behavior. Its structure can be represented as follows:

text
CH3 |CH3-C=CH-CH2-CH2-OH

Typical of alcohols and alkenes. Key reactions include:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes. For example, heating with sulfuric acid can yield 2,3-dimethylpent-2-ene.
  • Halogenation: The compound reacts with halogens (e.g., chlorine) in the presence of water to produce halohydrins. The reaction with chlorine water results in the formation of 1-chloro-2,3-dimethylpentan-3-ol .
  • Ozonolysis: Reacting with ozone can cleave the double bond, leading to the formation of carbonyl compounds such as ketones .

Several synthetic routes exist for producing 2,3-dimethylpent-3-en-1-ol:

  • Hydroboration-Oxidation: Starting from 2,3-dimethylpentene, hydroboration followed by oxidation can yield the corresponding alcohol.
  • Alkylation of Aldehydes: Using appropriate alkylating agents on aldehydes can also lead to the formation of this compound.
  • Direct Reduction: Reducing ketones or aldehydes that contain similar structural features can produce 2,3-dimethylpent-3-en-1-ol .

2,3-Dimethylpent-3-en-1-ol finds applications in various fields:

  • Flavor and Fragrance Industry: It may be used as a flavoring agent or fragrance component due to its pleasant odor profile.
  • Chemical Intermediates: This compound serves as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 2,3-dimethylpent-3-en-1-ol focus on its reactivity with other chemical species. For instance:

  • Reactivity with Acids: Its interaction with acids can lead to rearrangements or substitutions that are useful in synthetic organic chemistry.
  • Biological Interactions: Studies on similar compounds suggest potential interactions with enzymes or biological receptors, although specific data for this compound is sparse.

Several compounds share structural similarities with 2,3-dimethylpent-3-en-1-ol. Here are notable examples:

Compound NameStructureUnique Features
2,3-Dimethylpentan-1-olCH₃-C(CH₃)=C(CH₂)-OHPrimary alcohol with no double bond
2-Methylbutan-1-olCH₃-C(CH₃)-CH₂-OHSimpler structure without double bond
4-Methylpentan-2-oneCH₃-C(=O)-C(CH₃)-CH₂CH₃Contains a ketone functional group
2,4-Dimethylpentan-1-olCH₃-C(CH₃)=C(OH)-CH₂CH₃Different position of hydroxyl group

Uniqueness

The uniqueness of 2,3-dimethylpent-3-en-1-ol lies in its combination of an allylic alcohol structure and specific branching at the second and third carbons. This configuration enhances its reactivity compared to linear alcohols and influences its applications in synthesis and flavoring.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

Explore Compound Types